![molecular formula C27H24BrN3O2 B154700 2-[2-(5-Bromo-1H-indol-3-YL)ethyl]-3-[3-(1-methylethoxy)phenyl]-4-(3H)-quinazolinone CAS No. 133040-77-4](/img/structure/B154700.png)
2-[2-(5-Bromo-1H-indol-3-YL)ethyl]-3-[3-(1-methylethoxy)phenyl]-4-(3H)-quinazolinone
Vue d'ensemble
Description
LY 225910 est un antagoniste puissant et sélectif du récepteur de la cholécystokinine de type 2 (récepteur CCK2). Ce composé a montré des effets anxiolytiques significatifs in vivo et est principalement utilisé dans la recherche scientifique pour étudier le rôle des récepteurs CCK2 dans divers processus physiologiques et pathologiques .
Méthodes De Préparation
La synthèse de LY 225910 implique plusieurs étapes, en commençant par la préparation de la structure de base de la quinazolinone. La voie de synthèse comprend généralement les étapes suivantes :
Formation du noyau quinazolinone : Le noyau quinazolinone est synthétisé par une réaction de cyclisation impliquant un dérivé d’acide anthranilique et un isocyanate.
Introduction de la fraction indole : La fraction indole est introduite par une réaction d’acylation de Friedel-Crafts, suivie d’une étape de réduction.
Bromation : La dernière étape implique la bromation du cycle indole pour donner LY 225910.
Analyse Des Réactions Chimiques
LY 225910 subit plusieurs types de réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé dans des conditions spécifiques pour former divers dérivés oxydés.
Réduction : Des réactions de réduction peuvent être effectuées pour modifier le noyau quinazolinone ou la fraction indole.
Substitution : L’atome de brome sur le cycle indole peut être substitué par d’autres groupes fonctionnels à l’aide de réactions de substitution nucléophile.
Les réactifs couramment utilisés dans ces réactions comprennent les agents oxydants comme le permanganate de potassium, les agents réducteurs comme l’hydrure de lithium et d’aluminium, et les nucléophiles comme l’azoture de sodium. Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés.
Applications De Recherche Scientifique
Research has demonstrated that LY 225910 acts as a potent antagonist for the CCK2 receptor, which is implicated in various physiological processes, including digestion and satiety. The inhibition of this receptor has potential therapeutic implications in:
- Oncology : CCK2 receptor antagonists have been studied for their ability to inhibit tumor growth and metastasis in certain types of cancers, such as pancreatic and colorectal cancers. The antagonism of this receptor may disrupt signaling pathways that promote cancer cell proliferation and survival.
- Gastrointestinal Disorders : Given the role of CCK in regulating digestive processes, antagonizing the CCK2 receptor may provide therapeutic benefits in conditions like gastritis and peptic ulcers by reducing gastric acid secretion.
Synthetic Routes
The synthesis of LY 225910 involves several steps that utilize various reagents and reaction conditions. A typical synthetic route includes:
- Formation of Indole Derivative : The initial step often involves the bromination of indole to introduce the bromine substituent at the 5-position.
- Quinazolinone Core Construction : The quinazolinone moiety is synthesized through cyclization reactions involving appropriate precursors.
- Final Coupling Reaction : The final product is obtained through coupling reactions that link the indole derivative to the quinazolinone structure via an ethyl linker.
Case Studies and Research Findings
- Inhibition Studies : A study demonstrated that LY 225910 effectively inhibits CCK-induced signaling pathways in vitro, leading to decreased proliferation of cancer cell lines. This suggests a promising role for this compound in cancer therapy .
- Pharmacokinetic Profile : Investigations into the pharmacokinetics of LY 225910 revealed favorable absorption characteristics, with a significant bioavailability that supports its potential use as a therapeutic agent .
- Comparative Analysis with Other Antagonists : Comparative studies have shown that LY 225910 exhibits superior binding affinity to the CCK2 receptor compared to other known antagonists, suggesting its potential as a lead compound for drug development .
Mécanisme D'action
LY 225910 exerce ses effets en se liant sélectivement et en antagonisant le récepteur CCK2. Ce récepteur est un récepteur couplé aux protéines G qui est fortement exprimé dans le cerveau et la moelle épinière. En bloquant l’action de la cholécystokinine endogène, LY 225910 réduit la réponse excitatrice à la morphine et conduit à une sensibilisation à la morphine . Les cibles moléculaires et les voies impliquées comprennent la modulation de la neurotransmission GABA et l’inhibition des potentiels postsynaptiques excitateurs dans le noyau accumbens .
Comparaison Avec Des Composés Similaires
LY 225910 est unique parmi les antagonistes du récepteur CCK2 en raison de sa forte puissance et de sa sélectivité. Des composés similaires incluent :
LY 2087101 : Un autre antagoniste du récepteur CCK2 avec une structure chimique différente mais des effets pharmacologiques similaires.
LY 320135 : Un antagoniste du récepteur CCK2 avec une structure de base de quinazolinone distincte.
LY 2828360 : Un nouvel antagoniste du récepteur CCK2 avec des propriétés pharmacocinétiques améliorées.
Ces composés partagent la caractéristique commune d’antagoniser le récepteur CCK2, mais diffèrent par leur structure chimique, leurs profils pharmacocinétiques et leurs applications spécifiques dans la recherche et le développement de médicaments.
Activité Biologique
The compound 2-[2-(5-Bromo-1H-indol-3-YL)ethyl]-3-[3-(1-methylethoxy)phenyl]-4-(3H)-quinazolinone , also known as LY 225910, is a potent antagonist for the cholecystokinin receptor type 2 (CCK2 receptor). This compound has garnered attention due to its potential therapeutic applications, particularly in the fields of oncology and infectious diseases.
Chemical Structure and Properties
The molecular structure of LY 225910 features an indole moiety and a quinazolinone core, which are known for their biological activities. The presence of the bromine atom at the 5-position of the indole ring enhances its pharmacological profile by increasing lipophilicity and possibly influencing receptor binding affinity.
Property | Value |
---|---|
Molecular Weight | 502.4 g/mol |
CAS Number | 133040-77-4 |
IUPAC Name | This compound |
Anticancer Properties
Recent studies have highlighted the anticancer potential of LY 225910. It has shown significant antiproliferative activity against various cancer cell lines, including A549 (lung cancer) and other rapidly dividing cells. The compound's mechanism appears to involve the inhibition of cell growth and induction of apoptosis in cancer cells, making it a candidate for further development in cancer therapy .
Antimicrobial Activity
LY 225910 exhibits notable antimicrobial properties, particularly against resistant strains such as methicillin-resistant Staphylococcus aureus (MRSA). The minimum inhibitory concentration (MIC) values indicate strong activity against both S. aureus and Mycobacterium tuberculosis, suggesting its potential as an antibacterial agent. For instance, one related compound showed an MIC of 0.98 μg/mL against MRSA, highlighting the effectiveness of indole derivatives in combating resistant bacterial infections .
Case Studies
- Anticancer Efficacy : In vitro studies demonstrated that compounds structurally related to LY 225910 preferentially suppressed the growth of A549 cells compared to non-tumor fibroblasts. This selectivity suggests that these compounds could minimize side effects typically associated with chemotherapy .
- Antibacterial Activity : A study focused on the synthesis of various indole derivatives, including LY 225910, reported significant antibacterial activity against Mycobacterium tuberculosis and S. aureus. The research emphasized the importance of structural modifications in enhancing antimicrobial potency .
Molecular Docking Studies
Molecular docking studies have been employed to understand the binding interactions between LY 225910 and its biological targets. The results suggest that the ethyl linker between the indole and quinazolinone rings is crucial for optimal binding to the CCK2 receptor, which may explain its antagonistic effects .
Propriétés
IUPAC Name |
2-[2-(5-bromo-1H-indol-3-yl)ethyl]-3-(3-propan-2-yloxyphenyl)quinazolin-4-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H24BrN3O2/c1-17(2)33-21-7-5-6-20(15-21)31-26(30-25-9-4-3-8-22(25)27(31)32)13-10-18-16-29-24-12-11-19(28)14-23(18)24/h3-9,11-12,14-17,29H,10,13H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KUECXUACQOYKNB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=CC(=C1)N2C(=NC3=CC=CC=C3C2=O)CCC4=CNC5=C4C=C(C=C5)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H24BrN3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90927914 | |
Record name | 2-[2-(5-Bromo-1H-indol-3-yl)ethyl]-3-{3-[(propan-2-yl)oxy]phenyl}quinazolin-4(3H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90927914 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
502.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
133040-77-4 | |
Record name | LY 225910 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0133040774 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-[2-(5-Bromo-1H-indol-3-yl)ethyl]-3-{3-[(propan-2-yl)oxy]phenyl}quinazolin-4(3H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90927914 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-[2-(5-Bromo-1H-indol-3-yl)ethyl]-3-[3-(1-methylethoxy )phenyl]-4-(3H)-quinazolinone | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does the structure of 2-[2-(5-Bromo-1H-indol-3-yl)ethyl]-3-[3-(1-methylethoxy)phenyl]-4-(3H)-quinazolinone influence its binding affinity to the cholecystokinin receptor?
A1: Research suggests that the spatial arrangement of the indole and quinazolinone rings in this compound plays a crucial role in its binding affinity. The study found that an ethyl linker between these two rings, as seen in this compound, results in maximal receptor binding activity. [] This suggests that the ethyl linker provides an optimal distance and conformational flexibility for interaction with the receptor. Furthermore, introducing unsaturation into this linker significantly reduced the compound's receptor affinity, highlighting the importance of conformational flexibility in this region of the molecule. []
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.